tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate
Overview
Description
Tert-butyl carbamate is a compound with the formula C5H11NO2 . It’s used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate is available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Physical And Chemical Properties Analysis
Tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols. It is slightly soluble in petroleum ether and water .
Scientific Research Applications
Environmental Application in Degradation Studies
The degradation pathways of tert-butyl based compounds, such as methyl tert-butyl ether (MTBE), have been explored, revealing the formation of several byproducts including tert-butyl formate and acetone. This research is significant in environmental science, particularly in understanding the breakdown of pollutants in water treatment processes (Stefan, Mack, & Bolton, 2000).
Synthesis and Reaction Studies
- The synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction was detailed, showcasing the compound's role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- A study on tert-butyl 5-amino-4-((2-(dimethylamino) ethyl)(methyl) amino)-2-methoxyphenyl carbamate highlighted its importance as an intermediate in synthesizing biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformation and Reactivity
Research on tert-butyl based compounds includes:
- Exploring zinc- and samarium-promoted substitution reactions and cleavage mechanisms of specific tert-butyl derivatives, providing insights into their chemical behavior and potential applications (Valiullina, Khasanova, Selezneva, Spirikhin, Belokon, & Miftakhov, 2018).
- Investigating the preparation and reactions of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which could have implications for understanding the chemical properties and reactivity of tert-butyl derivatives in organic syntheses (Padwa, Brodney, & Lynch, 2003).
Biological Evaluation and Characterization
- The tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized, including their antibacterial and antifungal activities. This showcases the compound's potential in medicinal chemistry and drug development (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
NMR Applications in High-Molecular-Weight Systems
The use of tert-butyl groups as NMR tags in high-molecular-weight systems, like proteins, was investigated. This approach enhances NMR spectroscopy's utility in analyzing large biological molecules (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
properties
IUPAC Name |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNQXOVRLYCEL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.